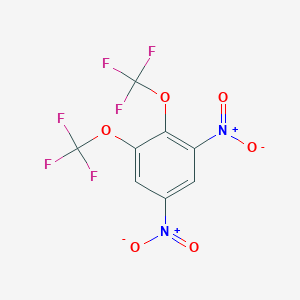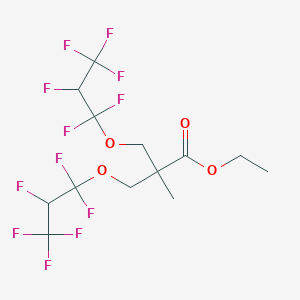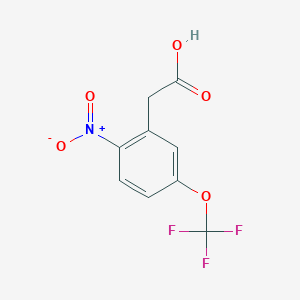
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester (HFPBME) is an organic compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as an inhibitor of enzymes. HFPBME is a derivative of benzoic acid, and is composed of a benzene ring with a methyl ester group attached to the central carbon atom and a hexafluoropropoxy group attached to the carboxylic acid group. HFPBME has a molecular weight of 265.16 g/mol and a melting point of 75-76 °C.
作用机制
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding is reversible and can be modulated by the concentration of the inhibitor and the pH of the solution. This compound also acts as an allosteric inhibitor, meaning that it can bind to the enzyme at a site other than the active site and modulate the enzyme's activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the transmission of nerve signals in the brain, and it has been used as a model compound in studies of enzyme inhibition. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects in animal studies, and it has been found to have potential applications in the treatment of various diseases, including cancer.
实验室实验的优点和局限性
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its structure is relatively simple, making it easy to work with. In addition, it has a wide range of applications in scientific research and can be used as a reagent in organic synthesis, an inhibitor of enzymes, and a model compound in studies of enzyme inhibition. However, this compound also has some limitations. It is not very soluble in water, and its structure is not very stable, which can make it difficult to work with in certain experiments.
未来方向
The potential future applications of 2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester are numerous. It could be used in the development of new pharmaceuticals and agricultural chemicals, as well as in the treatment of various diseases. In addition, this compound could be used to develop new inhibitors of enzymes, as well as new allosteric inhibitors that could modulate the activity of enzymes. Finally, this compound could be used to develop new analytical methods for the detection and quantification of enzymes, as well as new methods for the study of enzyme inhibition.
合成方法
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester can be synthesized in a two-step process. In the first step, benzoic acid is reacted with ethylhexafluoropropanol in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step involves the esterification of the resulting carboxylic acid with methyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
科学研究应用
2-(2,2,3,4,4,4-Hexafluoropropoxy)benzoic acid methyl ester has been widely used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agricultural chemicals. In addition, this compound has been used as an inhibitor of enzymes, including acetylcholinesterase, which is involved in the transmission of nerve signals in the brain. This compound has also been used as a substrate in enzyme kinetic studies and as a model compound in studies of enzyme inhibition.
属性
IUPAC Name |
methyl 2-(1,1,2,3,3,3-hexafluoropropoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-19-8(18)6-4-2-3-5-7(6)20-11(16,17)9(12)10(13,14)15/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQGZQSKIFZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)








